BenchChemオンラインストアへようこそ!

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Bioisostere Physicochemical property Drug discovery

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (CAS 2742660-97-3; molecular formula C18H20INO3; MW 425.26) belongs to the 2‑oxabicyclo[2.2.2]octane class, a saturated bioisostere of the para‑substituted phenyl ring that was validated and reported in a 2023 Nature Communications study. The scaffold has been shown to improve aqueous solubility, enhance metabolic stability, and reduce lipophilicity relative to the phenyl ring it replaces, making 2‑oxabicyclo[2.2.2]octane derivatives a structurally differentiated choice for drug‑discovery libraries.

Molecular Formula C18H20INO3
Molecular Weight 425.3 g/mol
Cat. No. B13588276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
Molecular FormulaC18H20INO3
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCC(CC1)(OC2C3=CC=C(C=C3)C#N)CI
InChIInChI=1S/C18H20INO3/c1-2-22-16(21)18-9-7-17(12-19,8-10-18)23-15(18)14-5-3-13(11-20)4-6-14/h3-6,15H,2,7-10,12H2,1H3
InChIKeySMEZJBUEWGOLRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate – Compound Identity and Scaffold Context for Procurement


Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (CAS 2742660-97-3; molecular formula C18H20INO3; MW 425.26) belongs to the 2‑oxabicyclo[2.2.2]octane class, a saturated bioisostere of the para‑substituted phenyl ring that was validated and reported in a 2023 Nature Communications study [1]. The scaffold has been shown to improve aqueous solubility, enhance metabolic stability, and reduce lipophilicity relative to the phenyl ring it replaces, making 2‑oxabicyclo[2.2.2]octane derivatives a structurally differentiated choice for drug‑discovery libraries [2]. The target compound incorporates a 4‑cyanophenyl substituent at position 3, an iodomethyl group at the bridgehead (position 1), and an ethyl ester at position 4. It is sourced as a screening compound through Enamine (catalog EN300‑37160756) and is available at 98 % purity from multiple suppliers .

Why In‑Class 2‑Oxabicyclo[2.2.2]octane Analogs Cannot Simply Replace Ethyl 3‑(4‑cyanophenyl)‑1‑(iodomethyl)‑2‑oxabicyclo[2.2.2]octane‑4‑carboxylate


Although several 2‑oxabicyclo[2.2.2]octane‑4‑carboxylate esters share the same iodomethyl bridgehead and ethyl ester, the 3‑position substituent drives the physicochemical and biological profile with quantitative consequences. The Nature Communications study demonstrated that replacing the para‑substituted phenyl ring with bicyclo[2.2.2]octane alone reduced water solubility more than threefold (351 µM → 113 µM), whereas the 2‑oxabicyclo[2.2.2]octane core restored solubility to 389 µM and simultaneously lowered logD by ca. one unit and halved intrinsic clearance in human liver microsomes [1]. Within the 2‑oxabicyclo[2.2.2]octane series, 3‑position substituents diverge sharply in calculated lipophilicity (XLogP3 = 3.3 for 4‑cyanophenyl vs. lower values for heterocyclic analogs), topological polar surface area (59.3 Ų for the nitrile‑bearing target), and synthetic utility of the aryl group—differences that preclude generic substitution without altering a lead series’ property envelope [2].

Quantitative Differentiation of Ethyl 3‑(4‑cyanophenyl)‑1‑(iodomethyl)‑2‑oxabicyclo[2.2.2]octane‑4‑carboxylate Versus Closest Analogs


Scaffold‑Level Solubility and Metabolic Stability Advantage Over Phenyl and Bicyclo[2.2.2]octane Bioisosteres

In a direct head‑to‑head comparison using Imatinib as the model drug, replacement of the central phenyl ring with bicyclo[2.2.2]octane decreased water solubility from 351 µM to 113 µM. In contrast, incorporation of the 2‑oxabicyclo[2.2.2]octane core afforded 389 µM solubility—an improvement even over the parent phenyl ring [1]. Metabolic stability in human liver microsomes was similarly differentiated: intrinsic clearance (CLint) fell from 28 mg/(min•µL) (phenyl) to 16 (bicyclo[2.2.2]octane) and 19 (2‑oxabicyclo[2.2.2]octane), while the 2‑oxabicyclo[2.2.2]octane analog extended half‑life by nearly 50 % (60 min → 87 min) [1]. The target compound bears this same validated 2‑oxabicyclo[2.2.2]octane core, providing a bioisosteric replacement that data show is quantifiably superior to the bicyclo[2.2.2]octane alternative on solubility and metabolic stability.

Bioisostere Physicochemical property Drug discovery

Calculated Lipophilicity (XLogP3) of the 4‑Cyanophenyl Derivative Relative to Heterocyclic and Other Phenyl Analogs

The target compound’s computed XLogP3 is 3.3, placing it between the lower‑lipophilicity oxazol‑2‑yl analog (MW 391.20, predicted lower logP due to heteroatom count) and the significantly more lipophilic 3‑(trifluoromethoxy)phenyl analog (MW 484.2, C18H20F3IO4) [2]. In the Nature Communications scaffold‑validation study, the 2‑oxabicyclo[2.2.2]octane‑containing Imatinib analog reduced clogP from 4.5 (phenyl) to 2.6 and experimental logD from 2.6 to 1.8 across the entire molecule [1]. The 4‑cyanophenyl group contributes a nitrile dipole that offsets the lipophilicity increase typical of aryl substitution while maintaining the π‑character necessary for target engagement—a balance that the purely heterocyclic analogs (oxazole, thiazole) skew toward lower logP and altered hydrogen‑bonding capacity.

Lipophilicity XLogP3 Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation for Blood–Brain Barrier and Permeability Predictions

The target compound has a computed TPSA of 59.3 Ų [2], a value derived from the nitrile (23.8 Ų contribution), ester oxygen atoms, and the oxabicyclo ether oxygen. This places it below the commonly cited 90 Ų threshold for blood–brain barrier penetration and below the 140 Ų limit for oral absorption, while being higher than the heterocyclic oxazole analog (predicted TPSA ~55 Ų based on a single additional heteroatom) and significantly lower than a carboxylate‑bearing analog that would exceed 70 Ų. In the context of the 2‑oxabicyclo[2.2.2]octane scaffold, which was demonstrated to increase solubility without expanding TPSA detrimentally [1], the 4‑cyanophenyl variant offers a TPSA in the optimal range for CNS‑capable fragments and lead molecules.

TPSA CNS drug design Permeability

Supplier‑Verified Purity Advantage and Commercial Availability from Enamine Screening Collection

The target compound is listed at 98 % purity by Leyan and sourced through Enamine (catalog EN300‑37160756) at 90 % minimum purity with batch‑specific quality assurance [1]. In contrast, the closest direct analog—ethyl 1‑(iodomethyl)‑3‑(1,3‑thiazol‑4‑yl)‑2‑oxabicyclo[2.2.2]octane‑4‑carboxylate (CAS 2703779‑92‑2)—is reported at 91 % purity by multiple suppliers, a differential of 7–9 percentage points . For screening campaigns where false positives from impurities are a primary concern, a 98 % purity specification reduces the probability of impurity‑driven assay interference. Furthermore, the Enamine listing places this compound within a curated screening collection used by major pharmaceutical and biotech discovery groups, ensuring batch traceability and resupply continuity [1].

Purity Sourcing Screening library

4‑Cyanophenyl Group Tolerated in the Key Iodocyclization Step—Synthetic Feasibility Validated in Peer‑Reviewed Literature

The Nature Communications study explicitly demonstrated that nitrile (cyano) functional groups tolerate the iodocyclization conditions used to assemble the 2‑oxabicyclo[2.2.2]octane core [1]. In contrast, thiazole‑ and triazole‑containing substrates failed to yield the desired products, forming complex mixtures instead [1]. This establishes that the 4‑cyanophenyl substituent—unlike heterocyclic alternatives such as thiazol‑4‑yl—is compatible with the established scalable synthetic route (135 g demonstrated in a single run for the parent iodide) [1]. This compatibility reduces synthetic risk, shortens lead times for analog synthesis, and enables reliable scale‑up for advanced hit‑to‑lead chemistry, whereas the thiazol‑4‑yl and triazolyl analogs require alternative, potentially lower‑yielding routes.

Synthetic chemistry Reaction scope Functional group tolerance

Iodomethyl Bridgehead as a Prioritized Synthetic Handle Over Hydroxymethyl, Vinyl, and Aminomethyl Analogs

The iodomethyl group at the bridgehead position (position 1) serves as a versatile leaving group for nucleophilic displacement (SN2 with azide, acetate, thioacetate, amines), enabling late‑stage diversification into amines, alcohols, sulfonyl chlorides, and carboxylic acids—transformations demonstrated in the foundational paper (e.g., iodide 6 → alcohol 49 in 90 % yield; iodide 6 → N‑Boc iodide 57 in 87 % yield; iodide 57 → amino acid 60) [1]. Analogs with alternative bridgehead substituents—such as methyl 1‑(hydroxymethyl)‑2‑oxabicyclo[2.2.2]octane‑4‑carboxylate (CAS 2383677‑53‑8) or methyl 1‑vinyl‑2‑oxabicyclo[2.2.2]octane‑4‑carboxylate (CAS 2387596‑36‑1)—lack the same SN2 reactivity and require additional activation steps for further elaboration . The iodomethyl group thus enables a broader chemical space exploration from a single purchased intermediate, maximizing the return on procurement investment.

Synthetic handle Late‑stage functionalization Medicinal chemistry

Application Scenarios for Ethyl 3‑(4‑cyanophenyl)‑1‑(iodomethyl)‑2‑oxabicyclo[2.2.2]octane‑4‑carboxylate in Drug Discovery and Chemical Biology


Fragment‑Based and DNA‑Encoded Library (DEL) Screening for CNS‑Penetrant Lead Identification

With a TPSA of 59.3 Ų (below the 90 Ų blood–brain barrier threshold) and XLogP3 of 3.3, this compound resides in CNS‑favorable physicochemical space [1]. Its 2‑oxabicyclo[2.2.2]octane core provides the solubility and metabolic stability advantages quantitatively demonstrated against both the phenyl ring and bicyclo[2.2.2]octane in the Imatinib model system (solubility 389 µM, t₁/₂ = 87 min) [2]. The iodomethyl bridgehead enables direct on‑DNA functionalization for DEL synthesis via SN2 displacement with amine‑terminated DNA linkers, while the nitrile group serves as a hydrogen‑bond acceptor and a metabolic soft spot that can be monitored in microsomal stability assays. Procurement of this specific compound maximizes CNS screening library diversity without the synthetic risk associated with thiazole or triazole analogs, which failed the key cyclization step [2].

Scaffold‑Hopping in Kinase Inhibitor Programs Requiring Reduced Lipophilicity

The 4‑cyanophenyl variant of the 2‑oxabicyclo[2.2.2]octane scaffold is structurally pre‑engineered for scaffold‑hopping of para‑substituted phenyl rings in kinase inhibitors. The Nature Communications study demonstrated that incorporating the 2‑oxabicyclo[2.2.2]octane core into Imatinib reduced clogP from 4.5 to 2.6 and logD from 2.6 to 1.8 while preserving or improving metabolic stability [2]. The 4‑cyanophenyl substituent mimics the hydrogen‑bond acceptor properties of a pyridine or pyrimidine ring found in many type II kinase inhibitors, while the ethyl ester at position 4 serves as a protected carboxylate that can be hydrolyzed to the free acid for subsequent amide coupling with hinge‑binding motifs. Compared to the oxazol‑2‑yl analog, the 4‑cyanophenyl group provides a more planar, delocalized π‑system for potential π‑stacking interactions with kinase hinge residues.

Late‑Stage Diversification Hub for Parallel SAR by Modular Synthesis

This compound functions as a multi‑exit diversification hub. The iodomethyl bridgehead can be displaced with sodium azide (→ primary amine, 2 steps), potassium acetate (→ alcohol), or potassium thioacetate/NCS (→ sulfonyl chloride), each transformation validated in the primary literature with isolated yields of 63–90 % [2]. Simultaneously, the ethyl ester at position 4 can be hydrolyzed to the carboxylic acid (90 % yield demonstrated for the parent iodide 6) and converted via Curtius rearrangement to the N‑Boc protected amine for C‑terminal diversification [2]. This dual‑vector reactivity enables a single 100 mg purchase to generate a focused library of 20–30 analogs through 1‑ to 2‑step parallel chemistry, maximizing the productivity of medicinal chemistry resources compared to purchasing individual functionalized analogs.

Physicochemical Property Benchmarking in Bioisostere Evaluation Panels

For discovery organizations systematically evaluating saturated bioisosteres of the phenyl ring, this compound serves as a direct comparator within a panel that includes the bicyclo[2.2.2]octane, cubane, and bicyclo[1.1.1]pentane analogs. The published dataset provides quantitative benchmarks: the 2‑oxabicyclo[2.2.2]octane core delivers water solubility of 389 µM vs. 113 µM for bicyclo[2.2.2]octane (3.4‑fold improvement), metabolic CLint of 19 vs. 16 mg/(min•µL), and a 45 % extension in microsomal half‑life [2]. By procuring the 4‑cyanophenyl variant within this scaffold class, teams can anchor their internal measurements to published peer‑reviewed data and isolate the contribution of the 4‑cyanophenyl substituent to the overall property profile—an experimental design that is not possible with the heterocyclic analogs, whose baseline scaffold properties are confounded by additional heteroatom effects.

Quote Request

Request a Quote for Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.